Phenyl-beta-D-glucuronide Phenyl-beta-D-glucuronide Phenol O-(beta-D-glucuronide) is a beta-D-glucosiduronic acid that is the glucuronide conjugate of phenol. It is functionally related to a phenol.
Phenyl beta-D-glucopyranosiduronic acid is a natural product found in Glycine max with data available.
Brand Name: Vulcanchem
CAS No.: 17685-05-1
VCID: VC20760212
InChI: InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12+/m0/s1
SMILES: C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
Molecular Formula: C12H14O7
Molecular Weight: 270.23 g/mol

Phenyl-beta-D-glucuronide

CAS No.: 17685-05-1

Cat. No.: VC20760212

Molecular Formula: C12H14O7

Molecular Weight: 270.23 g/mol

* For research use only. Not for human or veterinary use.

Phenyl-beta-D-glucuronide - 17685-05-1

CAS No. 17685-05-1
Molecular Formula C12H14O7
Molecular Weight 270.23 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12+/m0/s1
Standard InChI Key WVHAUDNUGBNUDZ-GOVZDWNOSA-N
Isomeric SMILES C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
SMILES C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
Canonical SMILES C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O

Phenyl-beta-D-glucuronide, also known as phenyl glucuronide, is a glucuronide conjugate formed from the reaction of phenol and glucuronic acid. This compound is classified as a beta-D-glucosiduronic acid and is recognized for its role in the metabolism of phenolic compounds within biological systems. The molecular formula of phenyl-beta-D-glucuronide is C12_{12}
H14_{14}
O7_7
, with a molecular weight of approximately 270.24 g/mol.

Biological Significance

Phenyl-beta-D-glucuronide plays a crucial role in detoxification processes within the body. It acts as a substrate for the enzyme beta-glucuronidase, which catalyzes its hydrolysis to release phenol, a process that can be significant in drug metabolism and elimination.

Synthesis Methods

The synthesis of phenyl-beta-D-glucuronide can be achieved through various methods, including:

  • Direct Glucuronidation: This method involves reacting glucuronic acid with phenol in the presence of an acid catalyst such as sulfuric acid.

  • Enzymatic Synthesis: Utilizing UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid to phenolic substrates.

Research Findings

Recent studies have highlighted the potential medical applications of phenyl-beta-D-glucuronide, particularly in cancer diagnostics:

  • Volatolomics in Cancer Risk Assessment: Research indicates that phenyl-beta-D-glucuronide can be metabolized into volatile phenol under specific conditions, which may serve as biomarkers for tumor presence and progression. In vivo studies demonstrated that breath analysis could detect varying levels of induced phenol correlating with tumor volume, achieving specificity and sensitivity above 94% in preliminary tests .

  • Toxicological Studies: Preliminary toxicity assessments showed that even at high concentrations (up to 500 μg/mL), phenyl-beta-D-glucuronide exhibited negligible cytotoxicity on human gastric mucosal epithelial cells, suggesting good biocompatibility .

Applications in Analytical Chemistry

Phenyl-beta-D-glucuronide is frequently used as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry for quantifying glucuronides in biological samples. Its purity and stability make it an essential compound for pharmacokinetic studies and drug metabolism research .

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